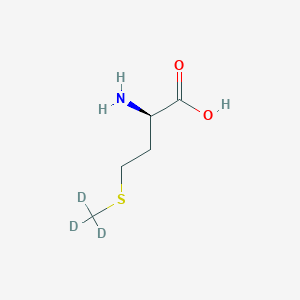
D-Methionine-d3 (S-methyl-d3)
Descripción general
Descripción
D-Methionine-d3 (S-methyl-d3) is a labelled form of D-Methionine . Methionine is an α-amino acid essential for humans and plays a role in angiogenesis . The isotopic enrichment of D-Methionine-d3 (S-methyl-d3) is 98 atom % D .
Synthesis Analysis
D-Methionine-d3 (S-methyl-d3) is produced endogenously from methionine and ATP by the action of the enzyme methionine adenosyltransferase . It is an important orally active methyl group donor .Molecular Structure Analysis
The molecular formula of D-Methionine-d3 (S-methyl-d3) is CD3SCH2CH2CH(NH2)COOH . Its molecular weight is 152.23 .Chemical Reactions Analysis
D-Methionine-d3 (S-methyl-d3) is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .Physical And Chemical Properties Analysis
D-Methionine-d3 (S-methyl-d3) is a solid substance . It has an optical activity of [α]25/D -23.1°, c = 1 in 1 M HCl . Its melting point is 273 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Biomolecular NMR Spectroscopy
D-Methionine-d3: is utilized in biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy to study protein structures, dynamics, and interactions. The deuterium atoms replace hydrogen, reducing the NMR signal overlap and enhancing the resolution of the spectra .
Clinical Mass Spectrometry
In clinical mass spectrometry, D-Methionine-d3 serves as an internal standard for quantifying methionine levels in biological samples. This is crucial for diagnosing metabolic disorders and monitoring treatment efficacy .
Metabolic Pathway Analysis
Researchers use D-Methionine-d3 to trace and study metabolic pathways involving methionine. The deuterated compound allows for the observation of methionine’s role in metabolism without altering its normal biological processes .
Protein Synthesis Studies
D-Methionine-d3: is instrumental in researching protein synthesis. By incorporating this labeled amino acid into proteins, scientists can track and analyze the synthesis rates and protein turnover .
Metabolomics Research
In metabolomics, D-Methionine-d3 is used to investigate the complete set of metabolites within a biological organism. It helps in understanding the physiological and pathological states by providing a snapshot of the metabolic dynamics .
Proteomics
D-Methionine-d3: aids in proteomics research by allowing for the labeling of peptides and proteins. This facilitates the identification and quantification of proteins in complex mixtures through mass spectrometry-based techniques .
Drug Development
The compound is used in drug development as a tracer to understand drug metabolism and pharmacokinetics. It helps in identifying the metabolic fate of new drugs and optimizing their efficacy and safety profiles .
Cancer Research
In cancer research, D-Methionine-d3 is used to explore the altered methionine metabolism in tumor cells. It provides insights into the metabolic dependencies of cancer cells and potential therapeutic targets .
Safety and Hazards
Mecanismo De Acción
Target of Action
D-Methionine-d3 (S-methyl-d3) is a labelled form of D-Methionine . Methionine is an essential α-amino acid for humans . The primary target of D-Methionine-d3 (S-methyl-d3) is methionine adenosyltransferase 2A (MAT2A), an enzyme that catabolizes methionine .
Mode of Action
D-Methionine-d3 (S-methyl-d3) interacts with its target, MAT2A, and is catabolized to yield S-adenosyl-L-methionine (SAM), a universal methyl donor . This interaction results in the availability of SAM, which plays a crucial role in various biological methylation reactions.
Biochemical Pathways
The catabolism of D-Methionine-d3 (S-methyl-d3) by MAT2A affects several biochemical pathways. SAM, the product of this catabolism, is involved in purine and pyrimidine synthesis, polyamine synthesis, and glutathione production . These pathways are critical for various cellular functions, including DNA synthesis, cell growth, and antioxidant defense.
Result of Action
The molecular and cellular effects of D-Methionine-d3 (S-methyl-d3) action are primarily related to its role in providing SAM for various biochemical reactions . These reactions contribute to essential cellular functions, including DNA synthesis (through purine and pyrimidine synthesis), cell growth (through polyamine synthesis), and antioxidant defense (through glutathione production).
Propiedades
IUPAC Name |
(2R)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-YLSDRZBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745710 | |
| Record name | D-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Methionine-d3 (S-methyl-d3) | |
CAS RN |
284665-18-5 | |
| Record name | D-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)



![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)
![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)



![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)